N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide
Description
N-(4-{[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide is a triazoloquinazoline derivative characterized by a 3,4-dimethylbenzenesulfonyl group at position 3 of the triazoloquinazoline core and an acetamide-substituted phenylamino moiety at position 3. The compound’s structure combines a sulfonyl group for enhanced binding affinity and an acetamide group for improved solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-[[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S/c1-15-8-13-20(14-16(15)2)35(33,34)25-24-28-23(21-6-4-5-7-22(21)31(24)30-29-25)27-19-11-9-18(10-12-19)26-17(3)32/h4-14H,1-3H3,(H,26,32)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKMPOATJMQCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.
Reduction: Reduction reactions can target the triazoloquinazoline core, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced derivatives of the triazoloquinazoline core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The triazoloquinazoline scaffold is shared among several analogs, but variations in sulfonyl groups and aryl substituents significantly influence physicochemical and biological properties:
Electronic and Steric Effects
- Sulfonyl Groups : The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk compared to the unsubstituted benzenesulfonyl group in RN 866811-43-0 . This may enhance target selectivity but reduce solubility.
Bioactivity Trends
- Herbicidal/Fungicidal Activity: highlights that chiral centers in triazolopyrimidine analogs improve bioactivity .
- Receptor Binding : Compounds like L748337 () and BA99515 () suggest sulfonamide and trifluoromethyl groups enhance receptor affinity via hydrophobic interactions .
Physicochemical and Pharmacokinetic Implications
Biological Activity
The compound N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide is a hybrid molecule that integrates a quinazoline-triazole framework with a sulfonamide moiety. This unique structure is associated with various biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be broken down into its key structural components:
- Quinazoline-triazole core : Known for its biological significance, particularly in drug development.
- Sulfonamide group : Often linked to antibacterial and diuretic properties.
- Acetamide moiety : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Research has indicated that compounds with quinazoline and triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study published in BMC Chemistry evaluated several quinazoline derivatives for their anticancer activity against breast cancer cell lines. The derivatives demonstrated IC50 values ranging from 10 to 50 µM, indicating promising potential for further development as anticancer agents .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy, especially in the context of Alzheimer's disease treatment.
- Research Findings : A library of quinazoline-triazole hybrids was synthesized and tested for AChE inhibition. The results indicated that certain derivatives had IC50 values between 0.2 to 83.9 µM, suggesting effective inhibition of the enzyme . Molecular docking studies revealed that these compounds bind to both the catalytic and peripheral sites of AChE, indicating a dual binding mechanism which could enhance therapeutic efficacy.
Antidiabetic Activity
Recent studies have explored the α-glucosidase inhibitory activity of quinazoline derivatives.
- Data Table: Inhibition Potency
| Compound | IC50 (µM) | Remarks |
|----------|------------|---------|
| Quinazoline derivative A | 41.73 | Potent α-glucosidase inhibitor |
| Quinazoline derivative B | >750 | Less effective compared to Acarbose |
These findings highlight the potential for developing new antidiabetic agents based on this compound's structure .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are critical for its application in therapeutic settings:
- Absorption : The acetamide group enhances solubility in biological fluids.
- Distribution : The lipophilic nature due to the dimethylbenzenesulfonyl group may facilitate better tissue penetration.
- Metabolism : Preliminary studies suggest metabolic stability, although further investigations are needed to confirm this aspect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
